molecular formula C47H94N4O6S B13759833 N,N'-Distearoyl-N''-cyanoethyldiethylenetriamine, diethyl sulfate salt CAS No. 70693-75-3

N,N'-Distearoyl-N''-cyanoethyldiethylenetriamine, diethyl sulfate salt

Cat. No.: B13759833
CAS No.: 70693-75-3
M. Wt: 843.3 g/mol
InChI Key: RCLIBJFBPOKHPA-UHFFFAOYSA-N
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Description

N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt is a complex organic compound with the molecular formula C47H94N4O6S and a molecular weight of 843.3375 g/mol . This compound is known for its unique structure, which includes long hydrocarbon chains and a cyano group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt involves multiple steps. The starting materials typically include stearic acid, diethylenetriamine, and cyanoethyl reagents. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in controlled environments to ensure purity and yieldThe final step involves the addition of diethyl sulfate to form the salt .

Chemical Reactions Analysis

Types of Reactions

N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other reduced forms of the compound .

Scientific Research Applications

N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, cosmetics, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions. The cyano group may also interact with specific enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt is unique due to its long hydrocarbon chains and cyano group, which confer specific physical and chemical properties. Its ability to act as a surfactant and its potential biological activities set it apart from other similar compounds .

Properties

CAS No.

70693-75-3

Molecular Formula

C47H94N4O6S

Molecular Weight

843.3 g/mol

IUPAC Name

N-[2-[2-cyanoethyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide;diethyl sulfate

InChI

InChI=1S/C43H84N4O2.C4H10O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-42(48)45-37-40-47(39-33-36-44)41-38-46-43(49)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-7-9(5,6)8-4-2/h3-35,37-41H2,1-2H3,(H,45,48)(H,46,49);3-4H2,1-2H3

InChI Key

RCLIBJFBPOKHPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCC#N)CCNC(=O)CCCCCCCCCCCCCCCCC.CCOS(=O)(=O)OCC

Origin of Product

United States

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